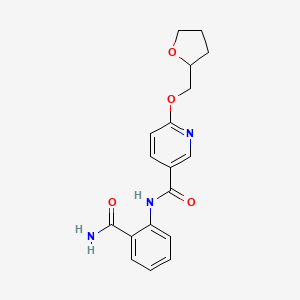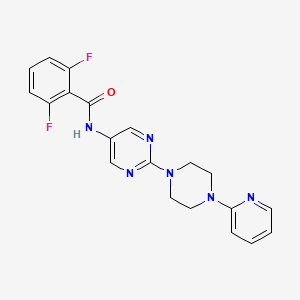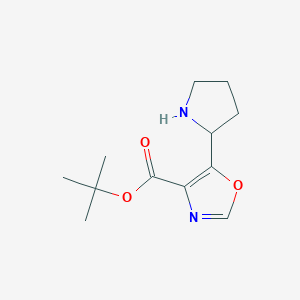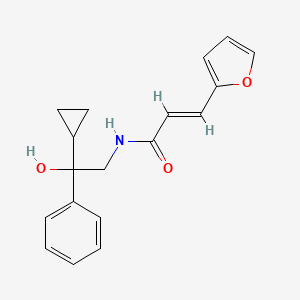
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide, also known as CFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Enantioselective Synthesis
The enantioselective synthesis of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi, as studied by Jimenez et al. (2019), demonstrates its potential in organic chemistry. The study highlights the use of various fungal strains for ene-reduction, leading to a compound with an uncommon CN-bearing stereogenic center, showcasing the chemical's versatility in synthesis and biotransformation processes (Jimenez et al., 2019).
SARS Coronavirus Helicase Inhibition
Research by Lee et al. (2017) discovered that a compound similar to (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide can suppress SARS coronavirus helicase. This compound demonstrated significant inhibition of the virus's enzymatic activities, making it a potential candidate for antiviral drug development (Lee et al., 2017).
Camps Cyclization and Transformation
Mochalov et al. (2016) explored transformations of N-(2-acylaryl)benzamides and analogs under Camps cyclization conditions. This research is relevant due to the structural similarities and demonstrates the chemical's applicability in producing various derivatives through cyclization reactions (Mochalov et al., 2016).
Cytotoxic Agents Development
Tarleton et al. (2013) conducted a study on 2-phenylacrylamides as broad-spectrum cytotoxic agents. This research highlights the potential of acrylamide derivatives in developing new cytotoxic scaffolds for cancer treatment (Tarleton et al., 2013).
Hemoglobin Adduct Formation
Fennell et al. (2005) studied the metabolism and hemoglobin adduct formation of acrylamide in humans, which is relevant for understanding the biochemical interactions and potential biological implications of acrylamide derivatives (Fennell et al., 2005).
Synthesis of β-Peptide Building Blocks
Research by Masesane and Steel (2004) on the synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid using furan and acrylate demonstrates the application of furan-acrylamide derivatives in the production of building blocks for β-peptides (Masesane & Steel, 2004).
Mitigating Acrylamide and Furan in Food
Anese et al. (2013) discussed strategies to mitigate acrylamide and furan in food, relevant for understanding the implications and control of furan-acrylamide derivatives in food science (Anese et al., 2013).
Fluorescence Binding Studies
A study by Meng et al. (2012) on the synthesis of p-hydroxycinnamic acid amides and their fluorescence binding with bovine serum albumin highlights the utility of acrylamide derivatives in biochemical studies (Meng et al., 2012).
Supramolecular Polymer Chemistry
Research by Fleischmann and Ritter (2013) on thermo- and pH-sensitive copolymers containing acrylamide demonstrates the use of acrylamide derivatives in developing responsive materials for supramolecular chemistry applications (Fleischmann & Ritter, 2013).
Corrosion Inhibitors for Copper
A study by Abu-Rayyan et al. (2022) on the synthesis and characterization of new acrylamide derivatives as corrosion inhibitors provides insight into the application of such compounds in materials science, particularly for protecting metals like copper (Abu-Rayyan et al., 2022).
特性
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(11-10-16-7-4-12-22-16)19-13-18(21,15-8-9-15)14-5-2-1-3-6-14/h1-7,10-12,15,21H,8-9,13H2,(H,19,20)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSUMDTZFAYNFG-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C=CC2=CC=CO2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CNC(=O)/C=C/C2=CC=CO2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2413916.png)
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride](/img/structure/B2413921.png)
![Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2413922.png)
![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2413924.png)
![3-Fluoro-4-[(1-methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2413925.png)
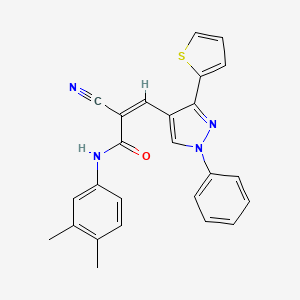
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2413928.png)
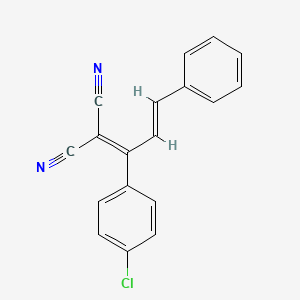
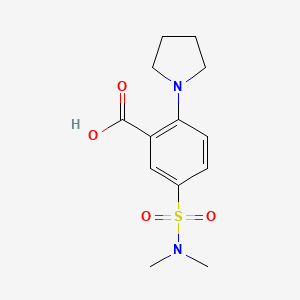
![(2-methoxypyridin-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2413934.png)
